molecular formula C14H12N8OS B2647608 N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-45-5

N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2647608
CAS No.: 1396850-45-5
M. Wt: 340.37
InChI Key: LQDVUMVRHIHFNC-UHFFFAOYSA-N
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Description

N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the p-tolyl group and the tetrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets could make it a candidate for treating various diseases.

Industry

In industrial applications, this compound could be used in the production of advanced materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with a thiazole ring structure.

    Triazole derivatives: Compounds containing a triazole ring.

    Tetrazole derivatives: Compounds with a tetrazole ring.

Uniqueness

N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness can be leveraged to develop new materials and drugs with specific functionalities.

Properties

IUPAC Name

2-(4-methylphenyl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8OS/c1-9-2-4-10(5-3-9)22-19-12(18-20-22)13(23)15-6-11-7-24-14-16-8-17-21(11)14/h2-5,7-8H,6H2,1H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVUMVRHIHFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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